molecular formula C50H62N10O22 B575278 7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys CAS No. 189696-20-6

7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys

Cat. No. B575278
CAS RN: 189696-20-6
M. Wt: 1155.094
InChI Key: YOUVSUDOGAVRQX-AEAFXXELSA-N
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Description

The compound “7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys” is a fluorogenic substrate used for detecting caspase 3 and caspase 3-like enzymes . It is widely used for developing FRET pairs with dinitrophenyl (DNP) .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with an empirical formula of C50H62N10O22 . The SMILES string representation of the molecule provides a detailed view of its structure .


Chemical Reactions Analysis

The compound is used as a substrate in enzymatic reactions, specifically for caspase 3 and caspase 3-like enzymes . Upon cleavage at the P1 Asp residue, it results in continuous fluorescence at 392 nm .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 1155.08 . It has an absorption maximum in methanol at 320 nm and an emission maximum in methanol at 380 nm .

Scientific Research Applications

Caspase-independent Cell Killing

  • Findings : Mca-DEVDAP-K(Dnp) has been implicated in caspase-independent cell killing. For instance, a human Jurkat-derived cell line (JB-6) deficient in caspase 8 remained resistant to Fas-induced apoptosis. However, when Fas-associated protein with death domain (FADD) multimerized, JB-6 cells were killed via a non-caspase pathway. Notably, this process did not involve caspase activation or DNA fragmentation .

Fluorogenic Substrate for Caspase Activity Assays

Drug Discovery and Screening

Mechanism of Action

Target of Action

Mca-DEVDAP-K(Dnp)-OH, also known as 7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys or CPP32 Fluorogenic Substrate III, primarily targets caspase 3 and caspase 6 . These are members of the caspase family, a group of cysteine proteases that play essential roles in apoptosis (programmed cell death), necrosis, and inflammation .

Mode of Action

The compound acts as a fluorogenic substrate for caspase 3 and caspase 6 . Upon cleavage by these caspases, it releases fluorescence which can be measured at an excitation wavelength of 325 nm and an emission wavelength of 392 nm . This fluorescence serves as an indicator of caspase activity, and thus, the level of apoptosis occurring within the cell .

Biochemical Pathways

The activation of caspase 3 and caspase 6 is a critical step in the execution-phase of apoptosis . These caspases are part of a cascade that is triggered by various apoptotic stimuli. The activation of these caspases can lead to the cleavage of cellular substrates such as poly (ADP-ribose) polymerase (PARP), lamin, actin, p27, and inhibitor of caspase-activated DNase . This results in the morphological changes associated with apoptosis, including DNA fragmentation .

Result of Action

The cleavage of Mca-DEVDAP-K(Dnp)-OH by caspase 3 and caspase 6 results in the release of fluorescence . This provides a quantifiable measure of caspase activity and, by extension, the level of apoptosis within the cell . Therefore, the primary result of the compound’s action is the generation of a fluorescent signal that corresponds to the degree of apoptosis.

Action Environment

The action of Mca-DEVDAP-K(Dnp)-OH can be influenced by various environmental factors. For instance, the pH, temperature, and the presence of other biomolecules can affect the efficiency of its cleavage by caspases . Moreover, the compound’s fluorescence might be affected by the local environment, such as the presence of quenching or enhancing agents. Therefore, these factors need to be carefully controlled during the experimental setup to ensure accurate measurement of caspase activity.

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H62N10O22/c1-24(2)43(57-44(69)31(14-15-39(62)63)54-46(71)33(22-40(64)65)53-38(61)18-26-19-42(68)82-37-21-28(81-4)11-12-29(26)37)48(73)56-34(23-41(66)67)45(70)52-25(3)49(74)58-17-7-9-35(58)47(72)55-32(50(75)76)8-5-6-16-51-30-13-10-27(59(77)78)20-36(30)60(79)80/h10-13,19-21,24-25,31-35,43,51H,5-9,14-18,22-23H2,1-4H3,(H,52,70)(H,53,61)(H,54,71)(H,55,72)(H,56,73)(H,57,69)(H,62,63)(H,64,65)(H,66,67)(H,75,76)/t25-,31-,32-,33-,34-,35-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUVSUDOGAVRQX-AEAFXXELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H62N10O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745558
Record name N-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-prolyl-N~6~-(2,4-dinitrophenyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1155.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

189696-20-6
Record name N-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-prolyl-N~6~-(2,4-dinitrophenyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys
Reactant of Route 2
7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys
Reactant of Route 3
7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys
Reactant of Route 4
7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys
Reactant of Route 5
7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys
Reactant of Route 6
7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys

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